molecular formula C22H24N2O3 B4932849 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine

カタログ番号 B4932849
分子量: 364.4 g/mol
InChIキー: LAFHAXSCASVANO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural substances in the body that bind to cannabinoid receptors and have various physiological effects. By inhibiting FAAH, URB597 increases the levels of endocannabinoids and enhances their effects. URB597 has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation.

作用機序

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine increases the levels of anandamide and other endocannabinoids in the body, which can have various physiological effects. Anandamide is known to bind to cannabinoid receptors in the brain and other parts of the body, and has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids in the body, which can have analgesic, anxiolytic, and anti-inflammatory effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has also been shown to decrease the levels of prostaglandins, which are inflammatory mediators. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.

実験室実験の利点と制限

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it specifically targets this enzyme without affecting other enzymes or receptors. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine is also relatively stable and has a long half-life, which allows for sustained inhibition of FAAH. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has some limitations as well. It is a synthetic compound that must be synthesized using specialized equipment and expertise, which can be time-consuming and expensive. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

将来の方向性

There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine. One area of interest is its potential use in the treatment of pain, anxiety, and inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine in humans for these indications. Another area of interest is its potential use in the treatment of addiction and neurodegenerative diseases. Preclinical studies have shown promising results in animal models, but further research is needed to determine whether these effects translate to humans. Finally, there is interest in developing new and more selective inhibitors of FAAH that may have improved safety and efficacy profiles compared to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine.

合成法

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine can be synthesized using a multistep process involving several chemical reactions. The starting materials are 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 4-vinylbenzoyl chloride, which are reacted to form the intermediate 2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)hydrazine. This intermediate is then reacted with piperidine to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine requires specialized equipment and expertise, and must be performed in a carefully controlled environment to ensure safety and purity.

科学的研究の応用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine has been shown to have analgesic, anxiolytic, and anti-inflammatory effects. It has also been studied for its potential use in the treatment of addiction, neurodegenerative diseases, and cancer. Clinical trials of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-vinylbenzoyl)-3-piperidinamine are currently underway to evaluate its safety and efficacy in humans.

特性

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(4-ethenylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-16-5-7-17(8-6-16)22(25)24-11-3-4-19(15-24)23-18-9-10-20-21(14-18)27-13-12-26-20/h2,5-10,14,19,23H,1,3-4,11-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFHAXSCASVANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。